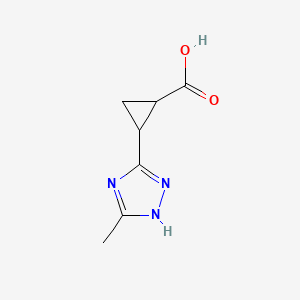
1-Methyl-1H-indole-2-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-1H-indole-2-carbothioamide is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by a methyl group attached to the nitrogen atom of the indole ring and a carbothioamide group at the second position. Its unique structure makes it an interesting subject for chemical and biological research.
Méthodes De Préparation
The synthesis of 1-Methyl-1H-indole-2-carbothioamide typically involves the methylation of indole followed by the introduction of the carbothioamide group. One common method includes the reaction of 1-methylindole with thiocarbamoyl chloride under basic conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
1-Methyl-1H-indole-2-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carbothioamide group to a thiol or amine.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Halogenation, nitration, and sulfonation are typical examples.
Common Reagents and Conditions: Reagents such as hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogens for substitution are frequently used. Reaction conditions vary but often involve solvents like dichloromethane or ethanol and temperatures ranging from room temperature to reflux conditions.
Major Products: The major products depend on the type of reaction. For instance, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups onto the indole ring.
Applications De Recherche Scientifique
1-Methyl-1H-indole-2-carbothioamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its ability to mimic natural substrates.
Medicine: Research into its potential as an anticancer, antiviral, or antimicrobial agent is ongoing. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Methyl-1H-indole-2-carbothioamide involves its interaction with specific molecular targets. The carbothioamide group can form hydrogen bonds with enzymes or receptors, inhibiting their activity. The indole ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
1-Methyl-1H-indole-2-carbothioamide can be compared to other indole derivatives such as:
1-Methylindole-2-carboxamide: Similar in structure but with a carboxamide group instead of a carbothioamide group. It has different reactivity and biological activity.
1-Methylindole-3-carboxaldehyde: This compound has an aldehyde group at the third position, leading to different chemical properties and applications.
2-Methylindole: Lacks the carbothioamide group, making it less reactive in certain types of chemical reactions.
The uniqueness of this compound lies in its carbothioamide group, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives.
Propriétés
Numéro CAS |
65247-75-8 |
|---|---|
Formule moléculaire |
C10H10N2S |
Poids moléculaire |
190.27 g/mol |
Nom IUPAC |
1-methylindole-2-carbothioamide |
InChI |
InChI=1S/C10H10N2S/c1-12-8-5-3-2-4-7(8)6-9(12)10(11)13/h2-6H,1H3,(H2,11,13) |
Clé InChI |
ILQJGSAYMOOQFE-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2C=C1C(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl(3R)-3-{[(tert-butoxy)carbonyl]amino}-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-carboxylate](/img/structure/B13568169.png)
![2-[2-(Tert-butoxy)-2-oxoethyl]benzoicacid](/img/structure/B13568172.png)
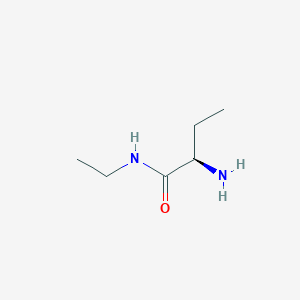
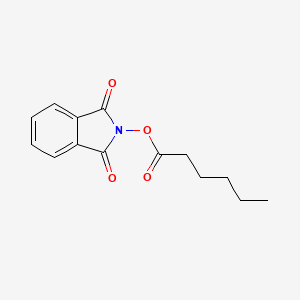
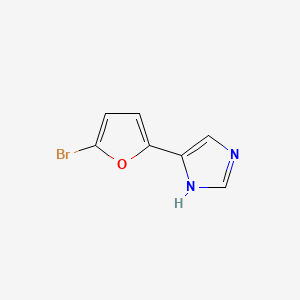
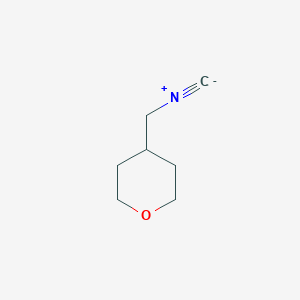

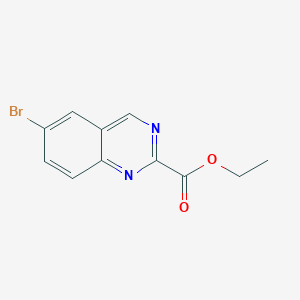


![2-{1-[(Benzyloxy)carbonyl]piperidin-3-yl}cyclopropane-1-carboxylic acid](/img/structure/B13568225.png)
